Fmoc-alpha-methyl-DL-glutamic acid

Description

BenchChem offers high-quality Fmoc-alpha-methyl-DL-glutamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-alpha-methyl-DL-glutamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

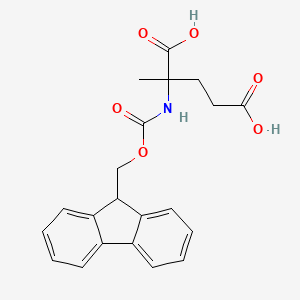

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-21(19(25)26,11-10-18(23)24)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORGKHGDLMQZGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-alpha-methyl-DL-glutamic acid synthesis and characterization

Technical Guide: Synthesis and Characterization of Fmoc-

Executive Summary

Fmoc-

This guide details a robust, scalable synthesis of the racemic core scaffold followed by N-terminal Fmoc protection. It prioritizes the Bucherer-Bergs pathway for the construction of the sterically hindered carbon skeleton due to its atom economy and operational simplicity compared to enolate alkylation strategies.

Strategic Rationale & Mechanism

Why -Methylation?

-

Metabolic Stability: The quaternary

-carbon eliminates the acidic -

Conformational Constraint: Similar to

-aminoisobutyric acid (AIB), the gem-dimethyl-like effect (methyl vs. side chain) restricts the conformational space, stabilizing secondary structures which can enhance receptor binding affinity.

Synthetic Strategy Selection

While asymmetric alkylation of Schiff bases (O'Donnell method) is popular for enantiopure synthesis, the Bucherer-Bergs reaction on Ethyl Levulinate is superior for generating DL-glutamic acid analogues efficiently.

-

Starting Material: Ethyl Levulinate provides the pre-formed

-carboxyl chain and the methyl ketone handle. -

Transformation: The ketone is converted to a hydantoin, which is the thermodynamic product, ensuring high yield.

-

Hydrolysis: Global hydrolysis yields the free racemic amino acid ready for protection.

Experimental Protocols

Phase 1: Synthesis of the Core Scaffold ( -methyl-DL-glutamic acid)

Reaction Scheme:

-

Hydantoin Formation: Ethyl Levulinate +

+ KCN -

Hydrolysis: Hydantoin

Step-by-Step Protocol:

-

Reagents:

-

Ethyl Levulinate (1.0 eq)

-

Potassium Cyanide (KCN) (1.2 eq) [DANGER: CYANIDE]

-

Ammonium Carbonate (3.0 eq)

-

Solvent: Ethanol/Water (1:1 v/v)

-

-

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a trap for ammonia/HCN, dissolve ammonium carbonate and KCN in water. Add ethyl levulinate and ethanol.

-

Cyclization: Heat the mixture to 55–60°C for 24 hours. The solution will turn yellow/orange. The hydantoin forms at the ketone position.

-

Isolation: Concentrate the mixture under reduced pressure to remove ethanol and ammonia. Acidify carefully with concentrated HCl (in a fume hood) to precipitate the hydantoin derivative (5-methyl-5-(2-carboxyethyl)hydantoin). Filter and wash with cold water.

-

Global Hydrolysis: Suspend the hydantoin in 3M NaOH (excess, ~5 eq). Reflux at 100°C for 48 hours. This opens the hydantoin ring and hydrolyzes the ethyl ester.

-

Neutralization: Cool to room temperature. Adjust pH to ~3.2 (isoelectric point) using HCl. The product,

-methyl-DL-glutamic acid, will crystallize/precipitate. -

Purification: Recrystallize from Water/Ethanol.

-

Yield Expectation: 60–75% overall.

Phase 2: Fmoc Protection

Protecting the

Step-by-Step Protocol:

-

Reagents:

- -methyl-DL-glutamic acid (1.0 eq)

-

Fmoc-OSu (1.1 eq)

-

Sodium Carbonate (

) (2.0 eq) -

Solvent: Water/Dioxane (1:1 v/v) or Water/Acetone.

-

Procedure:

-

Solubilization: Dissolve the amino acid and

in water. Ensure pH is ~9.0–9.5. -

Addition: Dissolve Fmoc-OSu in Dioxane (or Acetone). Add this solution dropwise to the aqueous amino acid solution over 30 minutes at 0°C .

-

Reaction: Allow the mixture to warm to room temperature (RT). Stir vigorously for 12–16 hours . Note: Standard amino acids take 2-4 hours;

-methyl variants require overnight stirring due to sterics. -

Work-up:

-

Dilute with water. Wash with Diethyl Ether (

) to remove unreacted Fmoc-OSu and byproducts (fulvene). -

Acidify the aqueous phase carefully with 1M HCl to pH ~2.0 while cooling on ice. The Fmoc-amino acid will precipitate as a white solid.

-

Extract with Ethyl Acetate (

) if precipitation is oily. Wash organic layer with brine, dry over

-

-

Purification: Recrystallize from Ethyl Acetate/Hexane.

-

Critical Control Point: Monitor pH during reaction. If it drops below 8.5, add more base. The hindered amine is less nucleophilic; maintaining the deprotonated state is crucial.

Visualization of Workflow

Caption: Synthetic pathway from Ethyl Levulinate to Fmoc-

Characterization & Quality Control

A self-validating system requires confirming structure, purity, and absence of free amine.

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-d

-

Key Diagnostic: Disappearance of the

-proton signal (typically ~3.5–4.0 ppm in standard Glu). - -Methyl Group: Strong singlet at ~1.3–1.5 ppm (3H).

-

Fmoc Signals: Aromatic multiplet (7.3–7.9 ppm, 8H), methylene doublet (~4.3 ppm), methine triplet (~4.2 ppm).

-

Side Chain:

-CH

-

-

C NMR:

-

Quaternary Carbon: Distinct peak at ~60 ppm (shifted downfield compared to CH of Glu).

-

Carbonyls: Three peaks (Fmoc-CO,

-COOH,

-

HPLC Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Gradient: 5% to 95% Acetonitrile in Water (0.1% TFA).

-

Detection: UV at 254 nm (Fmoc absorption) and 214 nm (peptide bond).

-

Purity Criteria: >98% area under the curve.

-

Impurity Check: Free Fmoc-OSu elutes later; Free amino acid elutes at the void volume.

Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (due to dicarboxylic acid).

-

Expected Mass:

-

MW of

-Me-Glu: 161.16 g/mol . -

MW of Fmoc group addition: +222.24.

-

Total MW: 383.4 g/mol .

-

Observed [M-H]

: 382.4 m/z .

-

Technical Data Summary

| Property | Specification | Notes |

| Molecular Formula | ||

| Molecular Weight | 383.39 g/mol | |

| Appearance | White crystalline powder | |

| Solubility | DMSO, DMF, MeOH | Poor solubility in water/DCM |

| Melting Point | 185–190°C (dec) | Depends on solvent of crystallization |

| TLC ( | ~0.4 | System: CHCl |

Troubleshooting & Optimization

-

Issue: Low Yield in Fmoc Protection.

-

Cause: Steric hindrance of the

-methyl group prevents nucleophilic attack. -

Solution: Use Fmoc-OSu with ultrasonic agitation for the first hour. Alternatively, use BSA (N,O-Bis(trimethylsilyl)acetamide) to form the transient silyl ester/amine, increasing solubility in organic solvents before adding Fmoc-Cl (Silylation method).

-

-

Issue: Aggregation during SPPS.

-

Insight:

-methyl amino acids are difficult to couple to and onto due to sterics.[1] -

Protocol Adjustment: When using this building block in peptide synthesis, use stronger activators like HATU/HOAt instead of HBTU. Double coupling (2 x 2 hrs) is mandatory.

-

References

-

Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil). Journal für Praktische Chemie.

-

O'Donnell, M. J., et al. (1989). The synthesis of amino acid derivatives via the phase-transfer-catalyzed alkylation of Schiff base esters. Journal of the American Chemical Society.[2]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3] International Journal of Peptide and Protein Research.

-

Isidro-Llobet, A., et al. (2009).[4] Amino Acid-Protecting Groups.[3][5][6][7][8][9][10][11][12] Chemical Reviews.

-

Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing AIB residues. Biochemistry.[12][13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2004039314A2 - Process for synthesizing l-y-methylene glutamic acid and analogs - Google Patents [patents.google.com]

- 13. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

Fmoc-alpha-methyl-DL-glutamic Acid: Physicochemical Profile and SPPS Integration Guide

Topic: Fmoc-alpha-methyl-DL-glutamic acid molecular weight Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary

Fmoc-alpha-methyl-DL-glutamic acid is a specialized, non-proteinogenic amino acid derivative used to introduce conformational constraints and proteolytic resistance into peptide backbones. Its defining structural feature—the replacement of the alpha-hydrogen with a methyl group—creates a quaternary carbon center that significantly alters both its physicochemical behavior and its reactivity during Solid-Phase Peptide Synthesis (SPPS).

This guide provides a definitive technical analysis of its molecular weight for mass spectrometry characterization, solubility parameters, and optimized coupling protocols to overcome the significant steric hindrance inherent to alpha,alpha-disubstituted amino acids.

Physicochemical Identity & Molecular Weight

Accurate molecular weight determination is the cornerstone of peptide characterization. For Fmoc-alpha-methyl-DL-glutamic acid, the introduction of the alpha-methyl group results in a mass shift of +14.02 Da relative to standard Fmoc-Glutamic acid.

Core Specifications

| Property | Data | Notes |

| Chemical Name | Fmoc-alpha-methyl-DL-glutamic acid | Racemic mixture (50:50 enantiomers) |

| CAS Number | 1219372-49-2 | Distinct from Fmoc-Glu-OMe (ester isomer) |

| Molecular Formula | C₂₁H₂₁NO₆ | |

| Molecular Weight | 383.40 g/mol | Average Mass (for stoichiometry) |

| Monoisotopic Mass | 383.1369 Da | For High-Res Mass Spec (HRMS) |

| Exact Mass Shift | +14.0157 Da | Relative to Fmoc-Glu(OH)-OH (369.12) |

Structural Logic

The "alpha-methyl" designation indicates methylation at the alpha-carbon (Cα), creating a tetrasubstituted center.

-

Standard Glu: Cα is bonded to H, N, COOH, and Side Chain.

-

Alpha-Methyl Glu: Cα is bonded to CH₃ , N, COOH, and Side Chain.

Critical Distinction: Do not confuse this compound with Fmoc-Glutamic acid alpha-methyl ester (Fmoc-Glu-OMe), which shares the same formula (C₂₁H₂₁NO₆) and similar MW (~383.4) but has completely different reactivity. The ester is a C-terminal protected building block; the alpha-methyl acid is a backbone modifier.

Strategic Applications in Drug Design

Why utilize a building block that is difficult to synthesize and couple? The alpha-methyl group confers two primary pharmacological advantages:

-

Conformational Restriction: The steric bulk of the alpha-methyl group restricts the rotation angles (

and -

Proteolytic Stability: The absence of an alpha-hydrogen eliminates the primary mechanism used by many proteases to cleave peptide bonds. This significantly extends the plasma half-life of therapeutic peptides.

Optimized SPPS Protocol

The quaternary alpha-carbon creates severe steric hindrance. Standard coupling protocols (e.g., DIC/HOBt for 1 hour) will fail, resulting in deletion sequences. The following protocol is self-validating and designed for high-difficulty couplings.

Solubility & Handling

-

Solvent: DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1][2]

-

Concentration: 0.2 M is recommended.

-

Dissolution: May require sonication or mild heating (40°C) due to the hydrophobic Fmoc and methyl groups promoting aggregation.

Coupling Workflow (The "Power" Protocol)

This workflow utilizes HATU/HOAt , the gold standard for sterically hindered couplings.

Step-by-Step Methodology:

-

Resin Preparation: Swell resin in DMF for 30 minutes.

-

Activation (In Vial):

-

Weigh 4.0 equivalents of Fmoc-alpha-methyl-DL-glutamic acid.

-

Add 3.9 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Add 4.0 equivalents of HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization (though less critical for alpha-methyls, it improves kinetics).

-

Add 8.0 equivalents of DIEA (Diisopropylethylamine).

-

Allow pre-activation for exactly 60 seconds. (Do not exceed 2 mins to avoid guanidinium side reactions).

-

-

Coupling:

-

Add activated solution to resin.[5]

-

Time: 2 to 4 hours at Room Temperature OR 1 hour at 50°C (Microwave).

-

Note: The alpha-methyl group protects the Cα from racemization, allowing for more aggressive heating than standard Cys or His residues.

-

-

Monitoring (Self-Validation):

-

Perform a Chloranil Test (more sensitive for secondary amines) or standard Kaiser test.

-

If positive: Re-couple using PyAOP (Phosphonium salt) and DIEA.

-

-

Capping: Acetylate unreacted amines with Ac₂O/DIEA/DMF to prevent deletion sequences.

Coupling the Next Amino Acid

The steric bulk of the alpha-methyl group also hinders the nucleophilicity of the amine after Fmoc removal.

-

Deprotection: Standard 20% Piperidine in DMF (2 x 10 min).

-

Next Coupling: Use the same high-power conditions (HATU/HOAt) for the subsequent amino acid to force the reaction onto the hindered alpha-methyl amine.

Visualizing the Steric Challenge

The following diagram illustrates the steric bottleneck and the required chemical intervention.

Caption: Logic flow demonstrating the necessity of HATU/HOAt activation to overcome the steric barrier of the quaternary alpha-carbon.

Mass Spectrometry Verification

Because Fmoc-alpha-methyl-DL-glutamic acid is a racemic mixture, peptides synthesized with it will exist as diastereomers (unless the peptide is achiral).

-

HPLC Profile: Expect doublets for every peptide species containing one residue of the DL-amino acid. These diastereomers often separate on C18 columns.

-

MS Identification:

-

Calculate the theoretical mass of the standard peptide (with L-Glu).

-

Add 14.0157 Da to the theoretical monoisotopic mass.

-

Example: If the standard peptide [M+H]+ is 1000.00, the alpha-methyl analog will be 1014.02 .

-

Validation: If you see a mass of +14, you have successfully incorporated the alpha-methyl derivative. If you see +0, you likely coupled standard Glutamic acid (contamination risk).

-

References

-

AnaSpec . Fmoc-alpha-methyl-DL-glutamic acid Product Sheet. Retrieved from (Verified CAS 1219372-49-2).

-

Teixidó, M., et al. (2005) . Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Link (Detailed discussion on steric hindrance and HATU/HOAt usage).

-

Wenschuh, H., et al. (1995) . Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry. Journal of Organic Chemistry. (Foundation for coupling alpha,alpha-disubstituted amino acids).[6][7]

-

PubChem . Compound Summary for C21H21NO6. National Library of Medicine. Link (Verification of Formula and Molecular Weight).

Sources

A Comprehensive Technical Guide to the Solubility and Application of Fmoc-α-methyl-DL-glutamic Acid

Abstract

This in-depth technical guide provides a comprehensive analysis of Fmoc-α-methyl-DL-glutamic acid, a non-proteinogenic amino acid derivative crucial for the synthesis of modified peptides with enhanced conformational stability and proteolytic resistance. While quantitative solubility data for this specific racemic, α-methylated derivative is not extensively documented in publicly available literature, this guide offers a foundational understanding of its expected solubility characteristics based on the physicochemical properties of analogous Fmoc-protected amino acids. We present a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents commonly employed in solid-phase peptide synthesis (SPPS). Furthermore, this document outlines the strategic incorporation of Fmoc-α-methyl-DL-glutamic acid into peptide sequences, addressing the unique considerations and potential challenges arising from its stereochemistry and steric hindrance. This guide is intended for researchers, chemists, and professionals in drug development and peptide science, providing both theoretical insights and practical methodologies to effectively utilize this specialized building block.

Introduction: The Significance of α-Methylated Amino Acids in Peptide Science

The introduction of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. α-Methylation, the substitution of the α-hydrogen with a methyl group, imparts significant conformational constraints on the peptide backbone. This structural rigidity can lead to a variety of desirable attributes, including:

-

Enhanced Proteolytic Stability: The steric hindrance provided by the α-methyl group can prevent or slow enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.

-

Receptor Binding and Selectivity: By locking the peptide into a specific conformation, α-methylation can enhance its binding affinity and selectivity for its target receptor.

-

Induction of Specific Secondary Structures: The constrained dihedral angles (φ and ψ) of α-methylated residues can promote the formation of stable secondary structures such as helices and turns.

Fmoc-α-methyl-DL-glutamic acid is a versatile building block for introducing these properties. The presence of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group makes it directly compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[1][] The DL-racemic nature of this particular derivative offers a tool for creating peptide libraries with diverse stereochemistries, or for applications where a specific stereoisomer is not required.

Physicochemical Properties and Solubility Profile

The solubility of Fmoc-protected amino acids is a critical parameter for successful and efficient peptide synthesis.[3] Poor solubility in the reaction solvent, typically N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can lead to incomplete coupling reactions, resulting in deletion sequences and difficult purification of the final peptide.[3]

Expected Solubility Characteristics

-

Fmoc Group: The bulky, aromatic Fmoc group generally enhances the solubility of amino acids in organic solvents compared to their unprotected counterparts.[1]

-

α-Methyl Group: The addition of a methyl group increases the lipophilicity of the molecule, which may slightly alter its solubility profile in polar aprotic solvents. Theoretical studies on N-methylation have shown an increase in both lipophilicity and aqueous solubility, suggesting that the impact of methylation can be complex.[5]

-

Glutamic Acid Side Chain: The carboxylic acid in the glutamic acid side chain provides a polar functional group. For SPPS, this side chain is typically protected (e.g., as a tert-butyl ester) to prevent side reactions, which in turn increases the overall hydrophobicity of the molecule.

-

Racemic Mixture: The use of a DL-racemic mixture can sometimes influence solubility compared to the individual enantiomers, though this effect is not always predictable.

Generally, Fmoc-amino acids exhibit good solubility in polar aprotic solvents like DMF, DMSO, and N-methyl-2-pyrrolidone (NMP).[6] It is anticipated that Fmoc-α-methyl-DL-glutamic acid will follow this trend. However, for critical applications requiring precise concentrations, experimental determination is strongly recommended.

Qualitative Solubility Data for Related Compounds

To provide a practical reference, the following table summarizes qualitative and quantitative solubility information for structurally related Fmoc-amino acids.

| Compound | Solvent | Solubility | Notes |

| Fmoc-Thr-OH | DMF | "Excellent solubility" | Qualitative description from a supplier.[3] |

| DMSO | 100 mg/mL (~251 mM) | Ultrasonic assistance may be required.[3] | |

| Fmoc-His(Fmoc)-OH | DMSO | ~25 mg/mL (~41.7 mM) | Requires sonication to dissolve.[7] |

| General Fmoc-Amino Acids | PolarClean | >0.4 M | A greener alternative solvent showing high solubility for most Fmoc-amino acids.[8] |

Experimental Protocol for Solubility Determination

The following protocol provides a robust method for accurately determining the solubility of Fmoc-α-methyl-DL-glutamic acid in a solvent of choice. This method utilizes High-Performance Liquid Chromatography (HPLC) for precise quantification.

Materials

-

Fmoc-α-methyl-DL-glutamic acid

-

High-purity solvent (e.g., DMF, DMSO)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC system with a UV detector (set to detect the Fmoc group, ~301 nm)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Fmoc-α-methyl-DL-glutamic acid (e.g., 100 mg) into a series of vials.

-

Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[7]

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.[3]

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any microparticulates.

-

Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Fmoc-α-methyl-DL-glutamic acid with known concentrations.

-

Inject the standard solutions into the HPLC to generate a calibration curve of peak area versus concentration.

-

Inject the diluted sample of the saturated solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL or mol/L).

-

Workflow Diagram

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-α-methyl-DL-glutamic acid into a peptide sequence follows the standard Fmoc-SPPS workflow. However, the α-methyl group introduces steric hindrance that necessitates special considerations during the coupling step.

Standard SPPS Cycle

The iterative cycle of Fmoc-SPPS involves three key steps: Fmoc deprotection, washing, and coupling of the next Fmoc-amino acid.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of a weak base, typically 20% piperidine in DMF.[6]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: The incoming Fmoc-α-methyl-DL-glutamic acid is activated and coupled to the newly liberated N-terminal amine of the peptide chain.

Coupling Protocol for Sterically Hindered Amino Acids

Due to the steric bulk of the α-methyl group, standard coupling conditions may result in low coupling efficiency. The following protocol is recommended for incorporating Fmoc-α-methyl-DL-glutamic acid.

-

Amino Acid Activation:

-

In a separate reaction vessel, dissolve Fmoc-α-methyl-DL-glutamic acid (3-5 equivalents relative to the resin loading) in DMF.

-

Add a high-potency coupling reagent such as HATU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylamino-morpholino)) uronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1 equivalent to the amino acid).[9]

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents to the amino acid), to the activation mixture.

-

Allow the pre-activation to proceed for several minutes.

-

-

Coupling to Resin:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for an extended period (e.g., 2-4 hours) to ensure complete coupling.[9]

-

-

Monitoring and Capping:

-

It is highly advisable to monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

If the coupling is incomplete, a second coupling can be performed.

-

Any unreacted N-terminal amines should be "capped" using a reagent like acetic anhydride to prevent the formation of deletion sequences.

-

SPPS Workflow Diagram

Conclusion

Fmoc-α-methyl-DL-glutamic acid is a valuable, albeit specialized, tool for peptide chemists seeking to introduce conformational constraints and enhance the stability of synthetic peptides. While a lack of published quantitative solubility data necessitates an empirical approach for optimization, the methodologies outlined in this guide provide a clear pathway for its successful characterization and implementation. By understanding the inherent steric challenges and employing robust coupling strategies, researchers can effectively leverage the unique properties of this α-methylated amino acid to advance the frontiers of peptide design and drug discovery. The protocols and workflows presented herein are designed to serve as a self-validating system, empowering scientists with the technical foundation needed to confidently incorporate Fmoc-α-methyl-DL-glutamic acid into their synthetic targets.

References

-

AAPPTec. (n.d.). Safety Data Sheet: Fmoc-Glu-OMe. Retrieved from [Link]

-

Anaspec. (n.d.). Fmoc-alpha-methyl-DL-glutamic acid - 1 g. Retrieved from [Link]

-

Flexbio System. (n.d.). Fmoc-a-methyl-DL-glutamic acid 1 g. Retrieved from [Link]

-

ResearchGate. (n.d.). Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the... Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

ResearchGate. (2024, April). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: L-Glutamic acid 5-methyl ester. Retrieved from [Link]

-

RSC Publishing. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Anaspec. (2021, March 12). Safety Data Sheet (SDS). Retrieved from [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chempep.com [chempep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Fmoc-alpha-methyl-DL-glutamic acid stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Fmoc-α-methyl-DL-glutamic acid

Abstract

Fmoc-α-methyl-DL-glutamic acid is a specialized amino acid derivative crucial for the synthesis of peptides with enhanced enzymatic resistance and conformational rigidity. The integrity of this building block is paramount for the successful outcome of complex synthetic routes in peptide chemistry and drug development. This guide provides a comprehensive technical overview of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for Fmoc-α-methyl-DL-glutamic acid. It further details validated analytical methodologies for assessing its purity and stability over time, ensuring researchers and drug development professionals can maintain the quality and reliability of this critical reagent.

Introduction: The Significance of Fmoc-α-methyl-DL-glutamic acid

In the field of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acids is a critical determinant of synthesis efficiency, yield, and final product purity.[] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern orthogonal peptide synthesis strategies, prized for its stability under acidic conditions and its clean, mild removal using a weak base.[2][3][4]

The incorporation of an α-methyl group onto the amino acid backbone introduces a significant conformational constraint. This modification sterically hinders peptide bond rotation and protects the adjacent peptide linkage from enzymatic degradation by proteases. Consequently, peptides incorporating α-methyl amino acids often exhibit enhanced biological half-life and more defined secondary structures, making them valuable tools in drug design and structural biology.

Fmoc-α-methyl-DL-glutamic acid combines these features, offering a building block for creating peptides with unique properties. However, its chemical nature—a base-labile protecting group combined with a reactive side chain—necessitates a thorough understanding of its stability profile to prevent reagent degradation and ensure the integrity of the synthetic process.

Chemical Stability and Degradation Pathways

The stability of Fmoc-α-methyl-DL-glutamic acid is primarily dictated by the lability of the Fmoc protecting group. While the compound is a stable solid when stored correctly, it is susceptible to degradation through several pathways, particularly when exposed to adverse conditions.

Premature Fmoc Group Cleavage

The principal degradation route is the unintended, base-catalyzed removal of the Fmoc group. This occurs via a β-elimination mechanism.[]

Mechanism:

-

A base abstracts the acidic proton from the C9 position of the fluorenyl ring system.[5]

-

This generates a stabilized carbanion (an aromatic cyclopentadienyl anion).[5]

-

The carbanion intermediate rapidly undergoes elimination, releasing carbon dioxide and the highly reactive electrophile, dibenzofulvene (DBF).[5][6]

-

The desired free amine of α-methyl-DL-glutamic acid is liberated.

In a controlled synthesis, a secondary amine like piperidine is used as the deprotecting base, which also acts as a scavenger for the DBF byproduct, forming a stable adduct and preventing side reactions.[3][6] However, exposure to trace basic impurities (e.g., residual amines from synthesis, basic surfaces) during storage can initiate this degradation cascade, leading to a gradual loss of purity.

Furthermore, incomplete reaction during the initial synthesis of the Fmoc-amino acid can leave residual free amino acids.[7] These free amines can act as a base, promoting a slow, autocatalytic cleavage of the Fmoc group on neighboring molecules during long-term storage, thereby reducing the reagent's stability and shelf-life.[7][8]

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Factors Influencing Stability

Several environmental factors can accelerate the degradation of Fmoc-α-methyl-DL-glutamic acid:

-

Temperature: Elevated temperatures increase the rate of chemical reactions, including the autocatalytic cleavage of the Fmoc group.

-

Humidity: Moisture can facilitate hydrolysis and may introduce dissolved impurities that can alter the local pH. Precursor reagents like Fmoc-Cl are known to be highly sensitive to moisture.[5]

-

Light: While not the primary cause of degradation for the Fmoc group itself, photolytic cleavage can be a concern for other protecting groups and linkers used in peptide synthesis. As a general best practice, protection from light is recommended.[9]

-

Chemical Impurities: The presence of acidic or basic impurities can significantly compromise the stability of the compound. For instance, traces of acetic acid can lead to chain termination during synthesis, while residual free amino acids can reduce shelf-life.[7][8]

Recommended Storage, Handling, and Purity Assessment

To preserve the chemical integrity of Fmoc-α-methyl-DL-glutamic acid, adherence to strict storage and handling protocols is essential.

Optimal Storage Conditions

The following conditions are recommended for maximizing the shelf-life and stability of the reagent.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C [10][11] or -20 °C for long-term storage. | Slows the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen. |

| Moisture | Store in a desiccated environment.[12] | Prevents hydrolysis and moisture-facilitated degradation. |

| Light | Protect from light using an amber vial or by storing in the dark.[9][12] | Prevents potential photolytic side reactions. |

| Container | Keep in a tightly sealed container.[13][14] | Prevents contamination and exposure to atmospheric conditions. |

Safe Handling Procedures

Proper handling is critical to prevent contamination and degradation upon use.

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent moisture condensation onto the cold solid.

-

Environment: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of fine dust.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[14][15]

-

Dispensing: Use clean, dry spatulas and weighing instruments. Avoid cross-contamination.

-

Resealing: After dispensing, tightly reseal the container. If possible, purge the headspace with an inert gas before returning it to cold storage.

Analytical Purity Assessment

Regularly assessing the purity of the reagent is a self-validating practice, especially for older batches or when synthesis results are suboptimal. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[16][17]

Caption: Experimental workflow for HPLC-based purity assessment.

Experimental Protocol: Purity Analysis by RP-HPLC

This protocol provides a general method for determining the purity of Fmoc-α-methyl-DL-glutamic acid and detecting common degradation products.

Objective: To quantify the purity of the Fmoc-amino acid and identify potential impurities such as the corresponding free amino acid.

Materials:

-

Fmoc-α-methyl-DL-glutamic acid sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Volumetric flasks, pipettes, and vials

-

0.22 µm syringe filter

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in Water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

-

Degas both mobile phases thoroughly before use.

-

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of Fmoc-α-methyl-DL-glutamic acid.

-

Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

-

Vortex to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm, 265 nm, and 301 nm (The Fmoc group has a strong absorbance around 265 and 301 nm, while 220 nm is suitable for detecting the peptide backbone and other impurities).[17]

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

The main peak corresponds to the intact Fmoc-α-methyl-DL-glutamic acid.

-

Potential earlier-eluting peaks may correspond to the more polar free amino acid (α-methyl-DL-glutamic acid).

-

Calculate the purity based on the relative area percentage of the main peak. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Conclusion

Fmoc-α-methyl-DL-glutamic acid is a robust reagent when managed with appropriate care. Its stability is intrinsically linked to the base-lability of the Fmoc group. By implementing stringent storage conditions—specifically refrigeration in a dry, dark, and inert environment—and employing careful handling techniques, researchers can significantly mitigate the risk of degradation. Routine analytical verification via HPLC serves as an essential quality control measure, ensuring the integrity of the starting material and ultimately contributing to the synthesis of high-quality, reliable peptides for advanced research and therapeutic development.

References

- BenchChem. (2025). A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids. Benchchem.com.

- ChemPep Inc. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Chempep.com.

- BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.com.

- Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total-synthesis.com.

- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Genscript.com.

- Wikipedia contributors. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia.

- BOC Sciences. (n.d.).

- Chem-Impex. (n.d.). Fmoc-L-glutamic acid α-methyl ester. Chemimpex.com.

- Flexbio System. (n.d.). Fmoc-a-methyl-DL-glutamic acid 1 g. Flexbiosystem.com.

- AAPPTec, LLC. (n.d.).

- AnaSpec. (2021, March 12).

- Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Rsc.org.

- AAPPTec, LLC. (n.d.).

- Google Patents. (n.d.). CN109115899A - A kind of analysis method of Fmoc amino acid.

- ChemPep. (n.d.). Overview of Fmoc Amino Acids. Chempep.com.

- Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids. Sigmaaldrich.com.

- Merck. (n.d.). Enhanced specification Fmoc-amino acids - Novabiochem. Merckmillipore.com.

- CEM Corporation. (2020, November). Safety Data Sheet Part Number: 600700 Fmoc-L-Ala-OH. Cem.com.

- Fisher Scientific. (2025, December 26).

- Carl ROTH. (n.d.). Safety Data Sheet: DL-Glutamic acid. Carlroth.com.

Sources

- 2. genscript.com [genscript.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. chempep.com [chempep.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. peptide.com [peptide.com]

- 7. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

- 10. Fmoc-a-methyl-DL-glutamic acid 1 g | Flexbio System [flexbiosys.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. anaspec.com [anaspec.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]

A-Methylated Amino Acids in Peptide Design: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of α-methylated amino acids has emerged as a powerful tool in contemporary peptide design and drug discovery. This modification, involving the substitution of the α-hydrogen with a methyl group, imparts profound effects on the conformational and biophysical properties of peptides. This in-depth technical guide provides a comprehensive overview of the core principles, practical methodologies, and therapeutic applications of α-methylated amino acids. We will explore the causal relationships between α-methylation and its impact on secondary structure, proteolytic stability, and membrane permeability. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable modification to engineer next-generation peptide therapeutics with enhanced pharmacological profiles.

Introduction: The Rationale for α-Methylation in Peptide Therapeutics

Peptides offer a unique therapeutic modality, bridging the gap between small molecules and large biologics. Their high specificity and potency are often offset by inherent liabilities, primarily their susceptibility to proteolytic degradation and poor membrane permeability, which limit their oral bioavailability and in vivo half-life.[1] Chemical modifications of the peptide backbone are therefore crucial for overcoming these limitations.[2] Among these, α-methylation stands out as a minimalist yet highly effective strategy to enhance the drug-like properties of peptides.[3][4]

The introduction of a methyl group at the α-carbon (Cα) of an amino acid residue introduces significant steric hindrance, which fundamentally alters the peptide's conformational landscape and its susceptibility to enzymatic cleavage.[5][6] This guide will delve into the mechanistic underpinnings of these effects and provide practical insights into the design and synthesis of α-methylated peptides.

The Conformational Impact of α-Methylation: Engineering Secondary Structure

The substitution of the Cα-hydrogen with a larger methyl group directly constrains the allowable values of the backbone dihedral angles, phi (φ) and psi (ψ). This steric hindrance significantly restricts the conformational freedom of the peptide backbone, favoring specific secondary structures.[7][8]

Ramachandran Plot and Helical Propensity

The impact of α-methylation is best visualized through the Ramachandran plot. For a standard L-amino acid, a broad range of φ and ψ angles are energetically favorable. However, for an α-methylated amino acid, the sterically allowed regions are significantly reduced, primarily to the α-helical and 3(10)-helical regions.[7] This makes α-methylated amino acids potent helix inducers.[8] For instance, the incorporation of α-aminoisobutyric acid (Aib), the simplest α-methylated amino acid, is well-known to promote the formation of 3(10)-helices.[9]

Caption: Impact of α-methylation on peptide backbone conformation.

"Conformational Editing" for Enhanced Binding Affinity

The ability to pre-organize a peptide into a specific bioactive conformation can significantly enhance its binding affinity to a target receptor. This concept, termed "conformational editing," leverages the structural constraints imposed by α-methylation to reduce the entropic penalty of binding.[7] By locking the peptide into a conformation that mimics its receptor-bound state, the loss of conformational freedom upon binding is minimized, leading to a more favorable Gibbs free energy of binding.[7]

Enhancing Proteolytic Stability: A Shield Against Degradation

One of the most significant advantages of incorporating α-methylated amino acids is the remarkable increase in resistance to enzymatic degradation.[10][11] This enhanced stability is a direct consequence of the steric shield provided by the α-methyl group.

Steric Hindrance of Protease Activity

Proteases recognize and cleave specific peptide bond sequences. The active site of a protease must accommodate the substrate peptide in a precise orientation for catalysis to occur. The bulky α-methyl group physically obstructs the approach of the protease to the scissile peptide bond, effectively preventing enzymatic cleavage.[6] This steric hindrance is a general mechanism, providing broad-spectrum resistance against various classes of proteases.

Caption: Mechanism of enhanced proteolytic stability by α-methylation.

Quantitative Assessment of Proteolytic Resistance

The proteolytic stability of α-methylated peptides can be quantitatively assessed using in vitro enzyme assays. A common experimental setup involves incubating the peptide with a specific protease (e.g., chymotrypsin, trypsin) or a complex biological fluid (e.g., human serum) and monitoring the disappearance of the intact peptide over time using High-Performance Liquid Chromatography (HPLC).

| Peptide | Modificaiton | Protease | Half-life (hours) |

| Model Peptide A | None | Chymotrypsin | < 0.5 |

| Model Peptide A | α-Methyl-Phe | Chymotrypsin | > 24 |

| Model Peptide B | None | Human Serum | 1.2 |

| Model Peptide B | α-Methyl-Leu | Human Serum | 18.5 |

Table 1: Representative data illustrating the enhanced proteolytic stability of α-methylated peptides.

Synthesis of α-Methylated Peptides

The incorporation of α-methylated amino acids into peptides presents unique synthetic challenges, primarily due to the steric hindrance around the α-carbon.[6] However, with optimized protocols and reagents, their inclusion in solid-phase peptide synthesis (SPPS) is readily achievable.

Synthesis of α-Methylated Amino Acid Monomers

Optically pure α-methylated amino acids can be synthesized through various methods. A common approach involves the enantioselective alkylation of a chiral glycine enolate equivalent.[12] Alternatively, methods starting from natural amino acids have been developed, though these can be more complex.[12] Fortunately, a growing number of Fmoc- and Boc-protected α-methylated amino acids are commercially available, simplifying their use in SPPS.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The primary challenge in incorporating α-methylated amino acids during SPPS is the slower coupling kinetics due to the sterically hindered secondary amine. Standard coupling conditions may result in incomplete reactions and deletion sequences.

Optimized SPPS Protocol for α-Methylated Residues:

-

Resin and Linker Selection: Standard resins (e.g., Rink Amide, Wang) are suitable. The choice of linker depends on the desired C-terminal modification.[13]

-

Fmoc Deprotection: A standard solution of 20% piperidine in dimethylformamide (DMF) is typically effective.

-

Coupling: This is the critical step.

-

Coupling Reagents: Use of highly efficient coupling reagents is recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often superior to standard reagents like HBTU or DIC/HOBt.

-

Double Coupling: Performing the coupling reaction twice is a common strategy to ensure complete acylation.

-

Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of sterically hindered amino acids.

-

-

Washing: Thorough washing between steps with DMF and dichloromethane (DCM) is crucial to remove excess reagents and byproducts.[13]

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.

-

Cleavage and Deprotection: A standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) is used to cleave the peptide from the resin and remove side-chain protecting groups.[14]

-

Purification: The crude peptide is purified by reverse-phase HPLC.

Caption: Optimized SPPS workflow for incorporating α-methylated amino acids.

Applications in Drug Discovery and Development

The unique properties conferred by α-methylation have been successfully exploited in the development of novel peptide-based therapeutics with improved pharmacokinetic profiles.

Enhancing Oral Bioavailability

A significant hurdle for peptide drugs is their poor oral bioavailability. α-Methylation can improve this by increasing metabolic stability in the gastrointestinal tract and enhancing membrane permeability.[10] The increased lipophilicity resulting from the methyl group and the reduction in hydrogen bond donors can facilitate passive diffusion across the intestinal epithelium.[6]

Case Study: Trofinetide

A notable example of a drug utilizing this modification is trofinetide, a treatment for Rett syndrome.[3][4] This molecule is an analog of the tripeptide Gly-Pro-Glu, where the central proline residue is α-methylated. This simple modification is key to its enhanced stability and efficacy.

Biophysical Characterization of α-Methylated Peptides

A thorough biophysical characterization is essential to understand the structural consequences of α-methylation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The introduction of α-methylated amino acids is expected to induce a more defined helical structure, which can be observed by characteristic changes in the CD spectrum, such as increased negative ellipticity at 208 and 222 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level structural information. For α-methylated peptides, NMR can be used to confirm the presence of the methyl group, determine the cis/trans isomerization state of the peptide bond, and solve the three-dimensional structure of the peptide in solution. The presence of cis and trans isomers can complicate NMR spectra, leading to two sets of signals for residues flanking the α-methylated amide bond.

Conclusion and Future Perspectives

α-Methylation of amino acids is a robust and versatile strategy in peptide design, offering a powerful means to overcome the inherent limitations of natural peptides. By imparting conformational rigidity and steric protection, this modification enhances proteolytic stability and can improve membrane permeability, key attributes for successful drug development. The continued development of synthetic methodologies and a deeper understanding of the structure-activity relationships of α-methylated peptides will undoubtedly fuel the discovery of next-generation peptide therapeutics with superior efficacy and drug-like properties.

References

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

-

Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823–5846. [Link]

-

Zosel, F., et al. (2018). Conformational editing of an intrinsically disordered protein by α-methylation. Chemical Science, 9(24), 5423–5432. [Link]

-

Burger, K., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 3(3), 157-167. [Link]

-

Haywood, T. W. J., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14440-14444. [Link]

-

Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-1072. [Link]

-

Navas, D., et al. (2018). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. Scientific Reports, 8(1), 16999. [Link]

-

A. P. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4741. [Link]

- Jones, G. (Ed.). (1995). Amino Acids, Peptides and Proteins: Volume 26. Royal Society of Chemistry.

-

Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823–5846. [Link]

-

Gour, N., & Liddle, J. (n.d.). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate. [Link]

-

Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-alpha-amino acids. Chemical Reviews, 104(12), 5823-5846. [Link]

-

LifeTein. (2025). Should My Peptide Be Methylated?. Retrieved from [Link]

-

Singh, Y., et al. (2022). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. International Journal of Molecular Sciences, 23(21), 13459. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292–296. [Link]

-

AAPPTec. (n.d.). N-Methyl Amino Acids Archives. Retrieved from [Link]

-

Remaley, A. T., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Journal of Medicinal Chemistry, 63(8), 4153–4163. [Link]

- Seebach, D., & Sting, A. R. (1996). Synthesis of alpha-methyl, alpha-substituted amino acids. U.S.

-

Leman, L. J., & Ghadiri, M. R. (2021). Design of Protein Segments and Peptides for Binding to Protein Targets. Chemical Reviews, 121(20), 12456–12519. [Link]

-

GenScript. (2013). Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

De Vleeschouwer, M., et al. (2019). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Antibiotics, 8(4), 187. [Link]

-

Inai, Y., & Ishida, Y. (2006). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. The Chemical Record, 6(4), 215-227. [Link]

-

Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683-690. [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(23), 16997–17041. [Link]

- Hoffmann-La Roche. (2010).

-

Cheng, Y., et al. (2020). Molecular recognition of methylated amino acids and peptides by Pillar[15]MaxQ. Organic & Biomolecular Chemistry, 18(3), 446-450. [Link]

-

Haywood, T. W. J., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie (International ed. in English), 60(26), 14440–14444. [Link]

-

Gellerman, G., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]

-

BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

Sources

- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Methyl Amino Acids - Enamine [enamine.net]

- 4. enamine.net [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. lifetein.com [lifetein.com]

- 7. Conformational editing of intrinsically disordered protein by α-methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]

- 13. bachem.com [bachem.com]

- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 15. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fmoc Protecting Group in Solid-Phase Peptide Synthesis (SPPS): A Mechanistic and Practical Guide

Executive Summary: The Evolution of Orthogonality

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Louis Carpino in 1970 marked a paradigm shift in peptide chemistry. Unlike the earlier tert-butyloxycarbonyl (Boc) strategy, which relies on a "graduated acid lability" approach (TFA for temporary deprotection, HF for final cleavage), Fmoc chemistry introduced the concept of true orthogonality .[1]

In this system, the N-

Mechanistic Foundations: The Fluorenyl System

The utility of the Fmoc group stems from the unique electronic properties of the fluorene ring system. It is not cleaved by hydrolysis but rather through a base-catalyzed

The E1cB Elimination Mechanism

The cleavage of Fmoc is driven by the acidity of the proton at the C-9 position of the fluorene ring (

-

Deprotonation: A secondary amine (typically piperidine) abstracts the acidic H-9 proton.[2]

-

Elimination: The resulting carbanion stabilizes via resonance, triggering the elimination of the carbamate to form dibenzofulvene (DBF) and carbon dioxide.

-

Scavenging: The highly reactive DBF intermediate must be scavenged immediately. If left free, DBF can react with the newly liberated amine (forming an adduct) or polymerize. The deprotecting base (piperidine) acts as both the base and the scavenger.[3]

Visualization: The Deprotection Pathway

Figure 1: The E1cB elimination mechanism of Fmoc deprotection showing the critical role of DBF scavenging.

Experimental Protocol: The Standard Fmoc Cycle

The following protocol represents a robust baseline for manual synthesis or programming automated synthesizers.

Reagents and Solvents[4][5][6][7]

-

Solvent: N,N-Dimethylformamide (DMF) (High grade, amine-free).

-

Deprotection Cocktail: 20% Piperidine in DMF (v/v).[4]

-

Activator: 0.5 M HBTU or DIC/Oxyma in DMF.

-

Base: N,N-Diisopropylethylamine (DIPEA).[2]

The Synthesis Cycle (Step-by-Step)

| Step | Operation | Reagent/Condition | Duration | Critical Note |

| 1 | Wash | DMF | 3 x 1 min | Removes storage solvents/byproducts. |

| 2 | Deprotection | 20% Piperidine/DMF | 1 x 3 min | Initial "flash" deprotection. |

| 3 | Deprotection | 20% Piperidine/DMF | 1 x 10 min | Ensures completion; scavenges DBF. |

| 4 | Wash | DMF | 5 x 1 min | CRITICAL: Must remove all piperidine to prevent premature removal of next Fmoc. |

| 5 | Activation | Amino Acid (4 eq) + HBTU (3.9 eq) + DIPEA (8 eq) | Pre-activate 2 min | Do not leave activated ester too long (racemization risk). |

| 6 | Coupling | Add solution to resin | 45 - 60 min | Agitate gently. |

| 7 | Validation | Kaiser Test (Ninhydrin) | 5 min | Blue beads = Incomplete (Recouple). Colorless = Complete. |

Validation: The Kaiser Test

Never assume a coupling is complete. The Kaiser test detects free primary amines.[5]

-

Reagent A: Ninhydrin in ethanol.

-

Reagent B: Phenol in ethanol.

-

Reagent C: KCN in pyridine.

-

Procedure: Wash a few resin beads with ethanol. Add 2 drops of A, B, and C. Heat at 100°C for 5 mins.

-

Result: Blue/Purple = Free amine (Incomplete).[5] Yellow = Protected (Complete).

Critical Troubleshooting & Optimization

Fmoc chemistry is robust, but specific sequences induce failure modes.

Aspartimide Formation[10][11]

-

The Problem: In sequences containing Asp-Gly, Asp-Ser, or Asp-Thr, the basic deprotection conditions can cause the amide nitrogen of the next residue to attack the Asp side-chain ester. This forms a cyclic aspartimide intermediate.[3][6]

-

The Consequence: Ring opening leads to a mix of

- and -

The Solution:

-

Add 0.1 M HOBt to the deprotection cocktail (suppresses base-catalyzed cyclization).

-

Use Dmb (2,4-dimethoxybenzyl) backbone protection on the Gly/Ser residue to sterically hinder the attack.

-

Diketopiperazine (DKP) Formation

-

The Problem: Occurs at the dipeptide stage, particularly with Proline or Glycine at the C-terminus. After Fmoc removal, the free amine attacks the C-terminal benzyl ester linker, cleaving the dipeptide from the resin as a cyclic DKP.

-

The Solution: Use Trityl-based resins (2-CTC) where the steric bulk prevents this attack, or couple the second amino acid with high efficiency and minimal base contact time.

Aggregation (The "Difficult Sequence")

Unlike Boc chemistry, where the protonated N-terminus helps solvate the chain, the neutral Fmoc group and the growing peptide chain can form inter-chain hydrogen bonds (

-

Mitigation:

-

Chaotropic Salts: Add KSCN or LiCl to the coupling mixture.

-

Pseudoproline Dipeptides: Insert Fmoc-Xxx-Ser(

pro)-OH at strategic intervals to disrupt secondary structure (kink the chain).

-

Comparative Analysis: Fmoc vs. Boc

The choice between Fmoc and Boc is determined by the peptide's properties and the available equipment.[1][4]

| Feature | Fmoc SPPS | Boc SPPS |

| Orthogonality | True Orthogonal (Base labile / Acid labile) | Graduated Acid (TFA / HF) |

| Deprotection | 20% Piperidine (Mild Base) | 50% TFA (Strong Acid) |

| Cleavage | 95% TFA (No special apparatus) | HF (Requires Teflon/Kel-F vacuum line) |

| Aggregation | Higher risk (Neutral intermediate) | Lower risk (Protonated intermediate repels chains) |

| Acid Sensitivity | Excellent (Can synthesize phosphopeptides, glycosylated peptides) | Poor (Acid labile modifications are lost) |

| Cost | Higher (Reagents) | Lower (Reagents), but high equipment setup cost |

Decision Logic Diagram

Figure 2: Decision tree for selecting between Fmoc and Boc strategies based on peptide properties.

References

-

Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Link

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Link

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[][8] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

Methodological & Application

Introduction: Navigating the Challenges of Sterically Hindered Amino Acids

The incorporation of non-proteinogenic amino acids into peptide chains is a cornerstone of modern drug discovery, offering pathways to enhanced proteolytic stability, constrained conformations, and novel biological activities.[1][2] Among these, α,α-disubstituted amino acids, such as α-methyl-DL-glutamic acid, are of significant interest. However, the very feature that imparts desirable conformational constraints—the α-methyl group—also introduces substantial steric hindrance.[3][4] This bulkiness poses a formidable challenge to standard solid-phase peptide synthesis (SPPS) protocols, particularly during the critical Nα-Fmoc deprotection step.[5][6]

Standard deprotection conditions, typically employing 20% piperidine in N,N-dimethylformamide (DMF), often prove sluggish or incomplete when applied to such hindered residues.[3] This leads to deletion sequences, reduced yield, and complex purification challenges.[7] This guide provides a detailed examination of the mechanistic hurdles and offers robust, field-proven protocols designed to achieve efficient and complete Fmoc deprotection of Fmoc-α-methyl-DL-glutamic acid, ensuring the successful progression of your synthesis.

The Mechanism of Fmoc Deprotection: A Base-Catalyzed Elimination

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[8][9] Understanding this two-step process is crucial for troubleshooting and optimizing the reaction for sterically demanding substrates.

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 position of the fluorene ring. This is the rate-determining step of the reaction.[9]

-

β-Elimination & Scavenging: The resulting carbanion is unstable and rapidly undergoes elimination, cleaving the C-O bond to release the free amine of the amino acid, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF).[8] The excess amine base in the solution then acts as a nucleophilic scavenger, trapping the electrophilic DBF to form a stable adduct, which is subsequently washed away.[7][10]

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

The steric bulk of the α-methyl group on glutamic acid can physically impede the approach of the piperidine base to the fluorenyl proton, significantly slowing down the initial, rate-limiting proton abstraction step. This necessitates the use of more potent deprotection strategies.

Comparative Analysis of Deprotection Reagents

While 20% piperidine in DMF is the workhorse for standard SPPS, its efficacy diminishes with sterically hindered residues. Alternative, more potent basic reagents are required for efficient deprotection.

| Reagent Cocktail | Concentration | Typical Time | Advantages & Causality | Disadvantages & Caveats |

| Piperidine | 20% in DMF | 10-20 min (may be incomplete) | Standard, well-characterized, effective scavenger. | Often too slow for α,α-disubstituted amino acids due to steric hindrance.[5] |

| DBU / Piperidine | 2% DBU, 2% Piperidine in DMF | 2-5 min | Highly Recommended. DBU is a strong, non-nucleophilic base that rapidly abstracts the proton.[11][12] Piperidine is included as an efficient DBF scavenger.[11] | DBU can accelerate aspartimide formation in sensitive sequences (e.g., Asp-Gly, Asp-Asn).[13] |

| Morpholine | 50% in DMF | >20 min | Milder base (pKa ~8.3) useful for sensitive glycopeptides or other base-labile functionalities.[12][13] | Significantly less effective than piperidine for hindered residues. |

| Piperazine / DBU | 5% Piperazine, 2% DBU in DMF | <5 min | A very fast and effective alternative to piperidine, which is a controlled substance in some jurisdictions.[9] | Similar potential for aspartimide formation as other DBU-based cocktails. |

Experimental Protocols

The following protocols are designed for solid-phase synthesis on a resin support. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Standard Deprotection (For Comparison)

This method is provided as a baseline but is not recommended for Fmoc-α-methyl-DL-glutamic acid due to the high likelihood of incomplete reaction.

Materials:

-

Fmoc-α-methyl-DL-glutamic acid-loaded resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes. Drain the solvent.

-

Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate for 3 minutes. Drain.[14]

-

Main Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution. Agitate for 15-20 minutes. Drain.[14]

-

Washing: Wash the resin thoroughly to remove all traces of piperidine and the DBF-piperidine adduct. Perform the following washes, agitating for 1 minute for each wash:

-

DMF (x5)

-

Dichloromethane (DCM) (x3)

-

DMF (x3)

-

-

Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[10][14] If the test is negative or weak, repeat steps 3 and 4.

Protocol 2: High-Efficiency DBU-Based Deprotection (Recommended)

This protocol utilizes the potent, non-nucleophilic base DBU to overcome steric hindrance and is the recommended method for α-methylated residues.

Materials:

-

Fmoc-α-methyl-DL-glutamic acid-loaded resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Piperidine, reagent grade

-

Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF (prepare fresh).[11]

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes. Drain the solvent.

-

Deprotection: Add the 2% DBU / 2% Piperidine / DMF solution to the resin (approx. 10 mL per gram of resin). Agitate for 2 minutes. Drain.

-

Second Deprotection: Add a fresh aliquot of the DBU/Piperidine solution. Agitate for an additional 3 minutes. Drain.[12]

-

Washing: The washing step is critical to remove the strong base and byproducts. Perform the following washes, agitating for 1 minute for each wash:

-

DMF (x6)

-

DCM (x3)

-

DMF (x3)

-

-

Confirmation: Perform a Kaiser test. A strong positive result (dark blue beads) is expected.[14] Proceed to the next coupling step.

Caption: General workflow for a single deprotection cycle in SPPS.

Monitoring Reaction Completion

Ensuring complete deprotection before proceeding to the next coupling step is paramount to prevent the formation of deletion sequences.

-

Kaiser (Ninhydrin) Test: This is a rapid, qualitative colorimetric test performed on a few resin beads. A positive result (dark blue beads) indicates the presence of free primary amines, signifying successful deprotection.[10][14] A negative result (yellow/brown beads) indicates an incomplete reaction requiring further deprotection treatment.

-

UV-Vis Spectrophotometry: The DBF-piperidine adduct has a characteristic UV absorbance maximum around 301-302 nm.[14][15] By collecting the filtrate during the deprotection steps and measuring its absorbance, one can quantitatively monitor the release of the Fmoc group in real-time. The absorbance should plateau and then drop to baseline upon subsequent washes, indicating the reaction is complete.

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Deprotection (Negative/Weak Kaiser Test) | 1. Insufficient reaction time or potency due to steric hindrance.[5] 2. Degradation of deprotection reagents. | 1. Switch from the standard piperidine protocol to the recommended DBU-based protocol.[11][12] 2. Increase agitation time or perform an additional deprotection cycle. 3. Always prepare deprotection solutions fresh. |

| Low Yield of Final Peptide | Accumulation of deletion sequences from multiple cycles of incomplete deprotection. | Implement the DBU-based protocol and confirm complete deprotection with a Kaiser test at every cycle. |

| Aspartimide Formation (Side-product detected by MS) | The peptide sequence is susceptible (e.g., -Asp-Gly-), and the strong basicity of DBU catalyzed the side reaction.[13] | If the sequence is known to be highly sensitive, consider using a milder base and longer reaction times, or incorporate a protecting group on the Asp backbone designed to reduce this side reaction. |

References

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 5). Total Synthesis. [Link]

-

Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis - Oreate AI. (2026, January 5). Oreate AI. [Link]

-

Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022, January 7). YouTube. [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017, July 19). ResearchGate. [Link]

-

Technical Support Information Bulletin 1173 - Fmoc Removal with DBU - Aapptec Peptides. (n.d.). Aapptec Peptides. [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2016, June 1). ResearchGate. [Link]

-